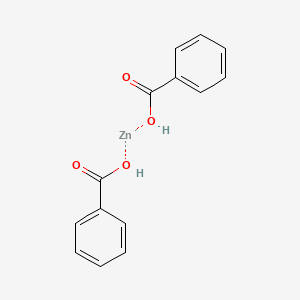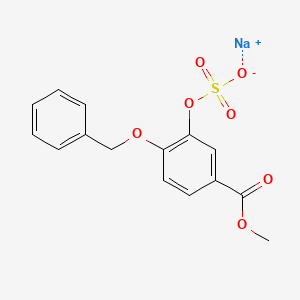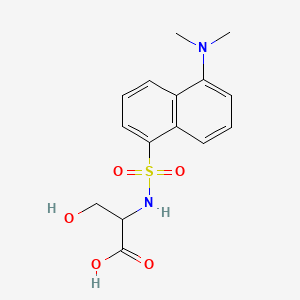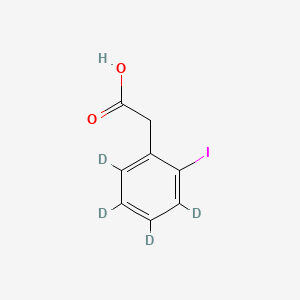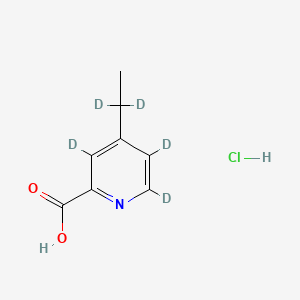
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include its ability to act as a tracer in metabolic studies and its utility in nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride typically involves the deuteration of 4-Ethyl-pyridine-2-carboxylic acid. This process can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product, but they often require specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of products, depending on the substituents involved .
科学研究应用
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Acts as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.
Industry: Employed in the production of stable isotope-labeled compounds for various industrial applications, including environmental monitoring and quality control.
作用机制
The mechanism of action of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterium atoms in the compound act as tracers, allowing researchers to track the movement and transformation of molecules within biological systems. This provides valuable insights into metabolic pathways and the effects of various compounds on these pathways .
相似化合物的比较
Similar Compounds
4-Ethyl-pyridine-2-carboxylic Acid: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
2-Pyridinecarboxylic Acid: A related compound with similar chemical properties, used in various chemical and biological studies.
4-Ethyl-2-pyridinecarboxylic Acid: Another related compound with similar applications in research and industry.
Uniqueness
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis of molecular interactions and transformations, making it a valuable tool in scientific research.
属性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
192.65 g/mol |
IUPAC 名称 |
3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H/i2D2,3D,4D,5D; |
InChI 键 |
UUVIZQWGMATQNB-STCCUYJISA-N |
手性 SMILES |
[2H]C1=C(N=C(C(=C1C([2H])([2H])C)[2H])C(=O)O)[2H].Cl |
规范 SMILES |
CCC1=CC(=NC=C1)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


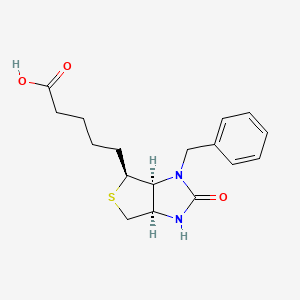
![3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal](/img/structure/B13836622.png)
![[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate](/img/structure/B13836627.png)



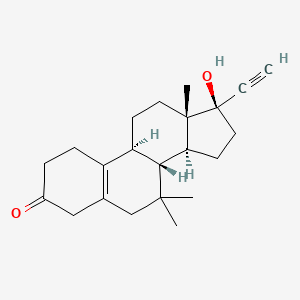
![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
